

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

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Compound of Interest

Compound Name: 2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid

CAS No.: 1518243-22-5

Cat. No.: B2542440

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The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an exceptionally versatile scaffold for engaging with biological targets.[2] Pyrazole derivatives are central to numerous approved therapeutics, exhibiting a vast range of biological activities including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects.[3][4] The compound class discussed herein, which couples the pyrazole nucleus to an aminobenzoic acid moiety, represents a key pharmacophore for developing targeted therapies.

Molecular Identification and Physicochemical Properties

The name "1-methyl-1H-pyrazol-3-yl amino benzoic acid" can refer to several positional isomers depending on the attachment point on the benzoic acid ring. The most frequently documented and synthetically relevant isomer is the para-substituted variant.

- Common Name: 4-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid
- IUPAC Name: 4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid[5]
- Molecular Formula: $C_{11}H_{11}N_3O_2$ [5]

- Canonical SMILES String:CN1C=CC(=N1)NC2=CC=C(C=C2)C(=O)O[5]

A summary of its key computed physicochemical properties is presented below.

Property	Value	Source
Molecular Weight	217.23 g/mol	[5]
Monoisotopic Mass	217.08513 Da	[5]
XLogP3 (Predicted)	1.6	[5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	4	[5]
Rotatable Bond Count	2	[5]

Synthesis and Characterization: A Modern Approach

The synthesis of 4-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid is efficiently achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. This state-of-the-art method is favored for its high efficiency, functional group tolerance, and reliability in forming the critical aryl-amine bond.

Proposed Synthetic Protocol

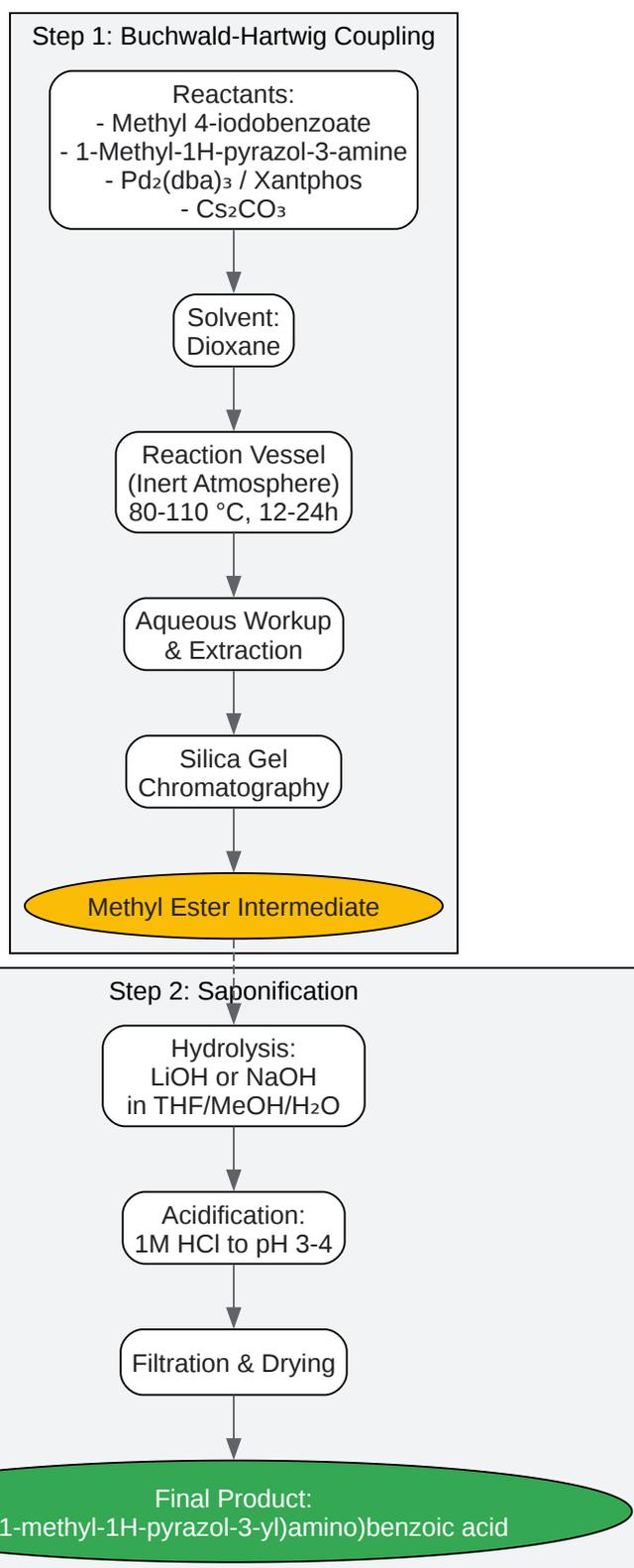
The reaction couples a halo-benzoic acid derivative with 1-methyl-1H-pyrazol-3-amine. Using an ester form of the benzoic acid (e.g., methyl 4-iodobenzoate) is often preferable to avoid potential complications with the free carboxylic acid coordinating to the catalyst. The final step involves a simple saponification to yield the target acid.

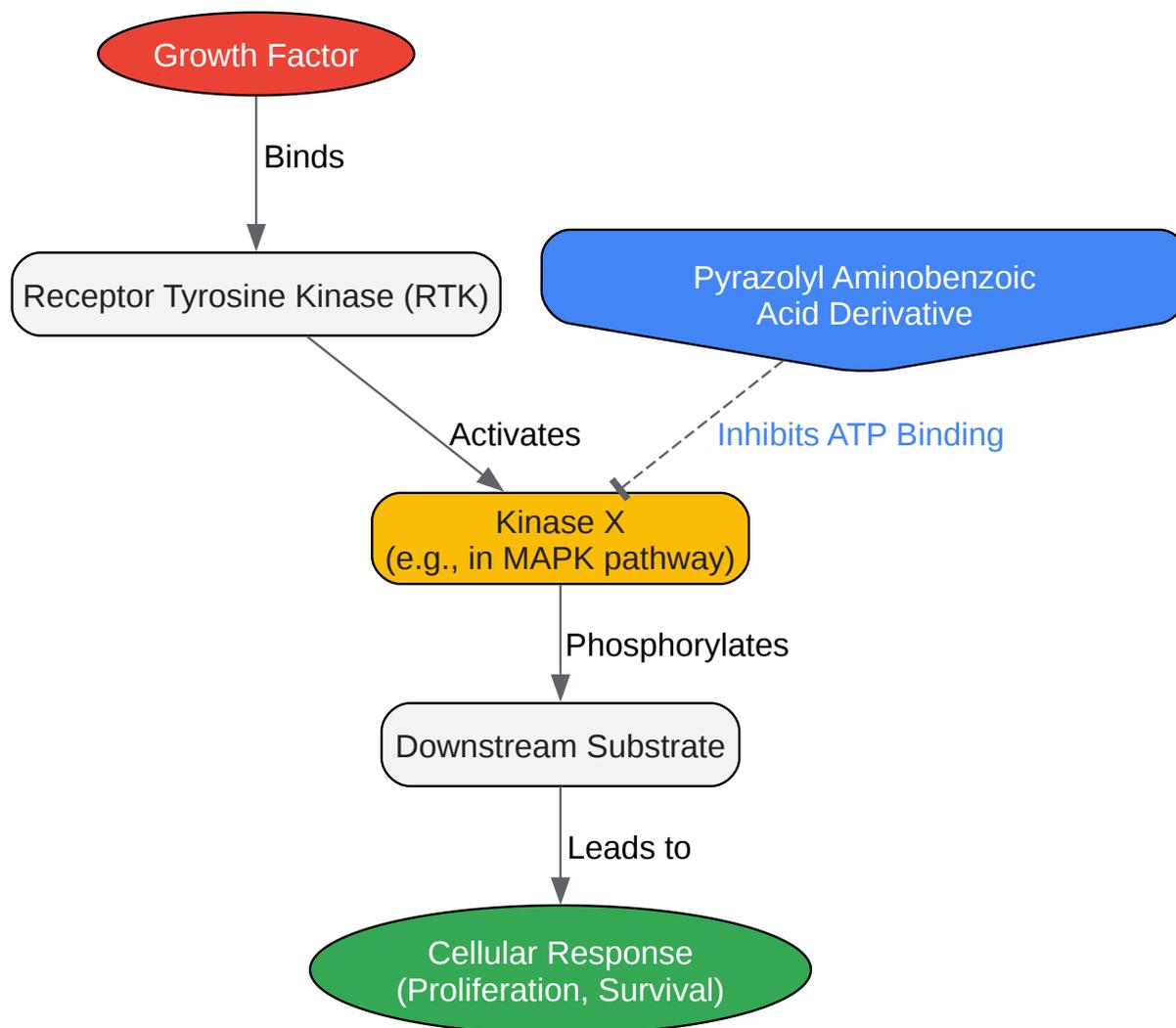
Step-by-Step Methodology:

- Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 4-iodobenzoate (1.0 eq), 1-methyl-1H-pyrazol-3-amine (1.1 eq)[6], a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

- **Reagent Addition:** Add a non-protic, polar solvent such as dioxane or toluene, followed by a strong, non-nucleophilic base, typically cesium carbonate (Cs_2CO_3) or sodium tert-butoxide (NaOtBu) (2.0 eq).
- **Reaction Execution:** Heat the sealed reaction vessel to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).
- **Workup and Purification (Ester Intermediate):** Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure methyl 4-((1-methyl-1H-pyrazol-3-yl)amino)benzoate.
- **Saponification:** Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0 eq) and stir at room temperature until the ester is fully hydrolyzed (2-4 hours).
- **Final Isolation:** Acidify the reaction mixture to pH 3-4 with 1M HCl. The product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid.
- **Characterization:** Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow Diagram





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